Eleganolone
Description
Structure
3D Structure
Properties
CAS No. |
67880-32-4 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(6E,10E,14E)-16-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraen-4-one |
InChI |
InChI=1S/C20H32O2/c1-16(2)14-20(22)15-19(5)11-7-9-17(3)8-6-10-18(4)12-13-21/h8,11-12,14,21H,6-7,9-10,13,15H2,1-5H3/b17-8+,18-12+,19-11+ |
InChI Key |
HJFXJURSUUYZPR-GDVLXBNMSA-N |
SMILES |
CC(=CC(=O)CC(=CCCC(=CCCC(=CCO)C)C)C)C |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C |
Canonical SMILES |
CC(=CC(=O)CC(=CCCC(=CCCC(=CCO)C)C)C)C |
Synonyms |
eleganolone |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Eleganolone
Spectroscopic Methodologies for Structure Determination
The definitive structure of eleganolone was established through the application of various spectroscopic methods. These techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been instrumental in piecing together the molecular puzzle of this natural product. mdpi.commdpi.com The identification of eleganolone is often confirmed by comparing its spectral data with previously published literature values. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of eleganolone, providing detailed information about the carbon-hydrogen framework. geomar.deresearchgate.net Both one-dimensional and two-dimensional NMR experiments are employed to assemble the complete structural picture. mdpi.comresearchgate.net
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the structure of eleganolone. mdpi.comresearchgate.net These experiments provide information on the chemical environment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum of eleganolone, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for its various protons. nih.gov For instance, a distinct singlet observed around δ 6.06 ppm is attributed to the proton at the H-3 position. mdpi.com
The ¹³C NMR spectrum provides a count of the unique carbon atoms and indicates their functional groups. nih.gov In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) 135 experiments, the types of carbon atoms (CH, CH₂, CH₃) can be differentiated, which is crucial for assigning the carbon signals correctly. nih.gov
Detailed ¹H and ¹³C NMR spectral data for Eleganolone are presented in the table below.
| Position | ¹H NMR (CDCl₃) δ [ppm] | ¹³C NMR (CDCl₃) δ [ppm] |
| 1 | 4.13 (d) | 59.4 (t) |
| 2 | 5.38 (t) | 123.6 (d) |
| 3 | 6.06 (s) | 139.3 (s) |
| 4 | - | 199.9 (s) |
| 5 | 2.03 (m) | 39.3 (t) |
| 6 | 5.16 (t) | 124.7 (d) |
| 7 | - | 134.3 (s) |
| 8 | 2.13 (m) | 36.2 (t) |
| 9 | 1.64 (m) | 26.9 (t) |
| 10 | 5.18 (t) | 124.7 (d) |
| 11 | - | 134.7 (s) |
| 12 | 2.97 (s) | 48.2 (t) |
| 13 | - | 209.7 (s) |
| 14 | 5.96 (s) | 126.1 (d) |
| 15 | - | 147.2 (s) |
| 16 | 1.88 (s) | 20.3 (q) |
| 17 | 2.12 (s) | 26.8 (q) |
| 18 | 1.63 (s) | 16.0 (q) |
| 19 | 1.58 (s) | 16.2 (q) |
| 20 | 1.65 (s) | 18.2 (q) |
Data compiled from multiple sources. Specific chemical shifts may vary slightly between different literature reports.
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in the eleganolone molecule. mdpi.comresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. researchgate.netnih.gov
COSY experiments identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the structure. mdpi.comacs.org
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.comacs.org
HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). nih.govmdpi.com This information is critical for connecting the individual spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework. mdpi.com For example, HMBC correlations can confirm the position of the ketone groups in eleganolone. mdpi.com
One-Dimensional NMR (¹H NMR, ¹³C NMR)
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. researchgate.netcsic.es
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of eleganolone. mdpi.comresearchgate.net This technique measures the mass of the molecule with very high accuracy. For eleganolone, an ion peak for the sodium adduct ([M+Na]⁺) was observed at an m/z of 327.23193, which corresponds to the molecular formula C₂₀H₃₂O₂. mdpi.com This precise mass measurement is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. csic.es
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile and non-volatile molecules like eleganolone without causing significant fragmentation. researchgate.netwikipedia.org ESI-MS allows for the gentle transfer of ions from solution into the gas phase for mass analysis. nih.govyoutube.com This method is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and purify compounds. mdpi.com The use of ESI-MS has been reported in the comprehensive study of eleganolone and its derivatives. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For Eleganolone and its related diterpenes, IR spectra provide characteristic absorption bands that confirm the presence of key molecular features. mdpi.comnih.gov The analysis of Eleganolone's structure has been supported by IR data, which typically reveals absorptions for hydroxyl and carbonyl groups, as well as alkene functions. mdpi.comgeomar.de In studies of compounds isolated from Bifurcaria bifurcata, IR spectra were recorded on spectrometers such as the Perkin Elmer 400 or Spectrum One ATR FT-IR. nih.govmdpi.com While specific data for Eleganolone itself is often cited in the context of broader studies, related diterpenes from the same source show characteristic absorptions that are analogous. For instance, the IR spectrum for a related linear diterpene featured absorption bands at νmax 3369 cm⁻¹ (hydroxyl), 1690 cm⁻¹ (conjugated carbonyl), and 1642 cm⁻¹ (alkene). nih.govgeomar.de
Table 1: Characteristic Infrared (IR) Spectroscopy Data for Functional Groups in Eleganolone-type Diterpenes
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| Hydroxyl (-OH) | ~3369 | nih.govgeomar.de |
| Conjugated Carbonyl (C=O) | ~1690 | nih.govgeomar.de |
| Alkene (C=C) | ~1642 | nih.govgeomar.de |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. This technique has been employed in the characterization of Eleganolone and other metabolites isolated from Bifurcaria bifurcata. mdpi.commdpi.comacs.org The UV spectra, typically obtained in solvents like chloroform or methanol (B129727) using a spectrophotometer such as the Varian, Cary 100, help to confirm the presence and extent of conjugation in the molecular structure. nih.govmdpi.com The structural elucidation of Eleganolone has been supported by UV spectroscopy, alongside other methods like NMR and mass spectrometry. acs.org
Table 2: UV-Vis Spectroscopy Instrumentation Used in the Analysis of Compounds from Bifurcaria bifurcata
| Instrument | Solvent(s) | Reference |
| Varian, Cary 100 UV-Vis Spectrophotometer | Chloroform (CHCl₃), Methanol (MeOH) | nih.govmdpi.com |
Advanced Computational Approaches in Structure Elucidation
The high degree of flexibility in linear diterpenes like Eleganolone makes stereochemical assignment challenging using conventional spectroscopic methods alone. researchgate.net Therefore, quantum-mechanical computational approaches are indispensable for accurate and unambiguous structure elucidation. researchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction
Density Functional Theory (DFT) has become a powerful tool in natural product chemistry for predicting spectroscopic properties, most notably NMR chemical shifts. researchgate.net For the family of flexible diterpenes isolated from Bifurcaria bifurcata, including Eleganolone, DFT calculations are crucial. mdpi.comresearchgate.net The process involves generating a set of possible stereoisomers for the compound and performing calculations on simplified model structures that retain the key stereocenters. mdpi.comresearchgate.net
Conformers for each model compound are first generated and optimized using molecular mechanics. mdpi.com Subsequently, these conformers undergo further optimization at a higher level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d,p) or TZVP, using a solvent model to mimic experimental conditions. mdpi.comresearchgate.net Following optimization, NMR chemical shifts (¹H and ¹³C) are calculated for each stable conformer. mdpi.com These predicted shifts are then averaged based on the Boltzmann population of the conformers and compared with the experimental NMR data. mdpi.comresearchgate.net This comparison allows for the confident assignment of the molecule's relative configuration. mdpi.com
Computational Methods for Stereochemical Assignment (e.g., DP4+ Analysis, Optical Rotations)
To statistically validate the stereochemical assignment based on DFT-predicted NMR data, the DP4+ probability analysis is frequently used. mdpi.comresearchgate.net DP4+ calculates the probability of each candidate stereoisomer being the correct structure by comparing its calculated ¹H and ¹³C NMR chemical shifts with the experimental values. mdpi.comnih.gov In studies of new diterpenes isolated alongside Eleganolone, DP4+ analysis provided a definitive assignment, often with a probability of over 99% for the correct isomer. mdpi.comresearchgate.net
In addition to NMR data, DFT can predict the specific optical rotation [α]D of a molecule. mdpi.com This is particularly useful for determining the absolute configuration. The process involves calculating the optical rotation for the lowest-energy conformers of a proposed structure (e.g., at the B3LYP/TZVP/SMD level). mdpi.com The calculated Boltzmann-averaged specific rotation is then compared with the experimental value. mdpi.com Agreement in the sign and magnitude between the calculated and experimental optical rotation provides strong evidence for the proposed absolute configuration. mdpi.comresearchgate.net This combined approach of DFT-predicted NMR shifts, DP4+ analysis, and optical rotation prediction has been successfully applied to assign the full stereostructure of highly flexible linear diterpenes from Bifurcaria bifurcata. mdpi.comresearchgate.net
Conformational Analysis and Molecular Modeling of Eleganolone
Understanding the conformational landscape of a flexible molecule like Eleganolone is critical for its structural elucidation. mdpi.comresearchgate.net Computational conformational analysis begins with a systematic search to identify all possible low-energy three-dimensional arrangements of the molecule. mdpi.com This is often performed using molecular mechanics force fields, such as CFF91, within software packages like the Insight II/Discover package. mdpi.comresearchgate.net
The resulting conformers are then subjected to geometric optimization using DFT calculations (e.g., with Gaussian 16) to obtain more accurate structures and energies. mdpi.comresearchgate.net This analysis provides the relative populations of each conformer at a given temperature according to Boltzmann statistics. mdpi.com The knowledge gained from conformational analysis is vital for interpreting through-space NMR correlations, such as those from NOESY experiments. mdpi.com For example, DFT studies on related diterpenes revealed the presence of intramolecular hydrogen bonds and calculated the distances between specific protons in the lowest energy conformers, which corresponded well with observed NOESY correlations, thus validating the computational model and the resulting structural assignment. mdpi.comresearchgate.net Furthermore, molecular modeling and docking simulations have been used to investigate the interaction of Eleganolone with biological targets, providing insights into its potential mechanisms of action. nih.govresearchgate.net
Synthetic and Biosynthetic Pathways of Eleganolone and Its Analogs
Total Synthesis of Eleganolone
The first total syntheses of Eleganolone and several of its naturally occurring analogs were accomplished in a multi-step process. acs.orgnih.govacs.org These synthetic efforts provided access to these marine diterpenes and confirmed their proposed structures.
Retrosynthetic Analysis and Key Precursors (e.g., (E,E)-Farnesol)
The retrosynthetic strategy for Eleganolone and its derivatives identifies (E,E)-Farnesol as a key starting material. acs.orgresearchgate.netacs.org (E,E)-Farnesol is a readily available C15 acyclic sesquiterpene alcohol that provides the foundational carbon skeleton for the C20 diterpene structure of Eleganolone. The synthesis involves a convergent approach where the farnesol-derived backbone is extended by a five-carbon unit. A critical step in this process was identified as the alkylation of a silyl (B83357) cyanide with an allylic iodide, which facilitates the key carbon-carbon bond formation. acs.orgnih.gov This strategic disconnection simplifies the complex target molecule into more manageable and accessible precursor fragments.
Methodologies for Stereoselective Synthesis of Eleganolone
Achieving the correct stereochemistry is a critical aspect of natural product synthesis. While the primary reported synthesis of Eleganolone does not focus extensively on inducing new stereocenters, as the main chain is largely composed of E-configured double bonds already present in the precursor, the synthesis of certain derivatives like Epoxyeleganolone requires stereoselective techniques. acs.org For the synthesis of (-)-Epoxyeleganolone, a Sharpless asymmetric epoxidation was employed to introduce the epoxide with a defined stereochemistry, which ultimately determined the absolute configuration of the final product as (2R, 3R). acs.org Stereoselective synthesis, in general, relies on methods such as using chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis to control the three-dimensional arrangement of atoms in the target molecule. ethz.ch
Synthetic Routes to Eleganolone Derivatives (e.g., Eleganolone Acetate (B1210297), Elegandiol, Eleganonal, Epoxyeleganolone)
The total synthesis of Eleganolone also enabled the efficient production of several related derivatives that have been isolated from marine sources. acs.orgnih.govcqvip.com Starting from the common precursor (E,E)-Farnesol, these compounds were synthesized through four to six-step sequences. acs.orgresearchgate.net
Eleganolone Acetate: This derivative is a key intermediate in the synthesis of Eleganolone itself. Eleganolone Acetate is synthesized first, and then hydrolyzed using potassium carbonate in methanol (B129727) to yield Eleganolone. acs.org
Elegandiol: This diol was prepared from Eleganolone through reduction of the ketone functional group. The reaction was achieved using sodium borohydride (B1222165) (NaBH₄) in methanol at 0°C. acs.org
Eleganonal: The oxidation of the secondary alcohol in Eleganolone yields the corresponding ketone, Eleganonal. This transformation was carried out using manganese dioxide (MnO₂) on a silica (B1680970) gel support in n-hexane at room temperature. acs.org
Epoxyeleganolone: This derivative was synthesized from an intermediate in the main synthetic pathway. The epoxidation was achieved using tert-Butyl hydroperoxide (TBHP) in the presence of a catalyst at low temperatures (−40 °C to −30 °C). acs.org
The following table summarizes the synthetic conversions for these derivatives.
| Derivative | Starting Material | Key Reagents | Transformation |
| Eleganolone | Eleganolone Acetate | K₂CO₃, MeOH | Hydrolysis |
| Elegandiol | Eleganolone | NaBH₄, MeOH | Reduction |
| Eleganonal | Eleganolone | MnO₂/SiO₂ | Oxidation |
| Epoxyeleganolone | Synthetic Intermediate | TBHP | Epoxidation |
Biosynthetic Investigations of Eleganolone in Marine Organisms
Eleganolone is a secondary metabolite found in brown algae, particularly of the genus Bifurcaria. nih.gov Studies into its biosynthesis provide insight into the metabolic pathways that produce the diverse array of linear diterpenes found in these organisms.
Proposed Biosynthetic Pathways of Linear Diterpenes in Bifurcaria bifurcata
The brown alga Bifurcaria bifurcata is a rich source of acyclic diterpenoids. nih.govmdpi.com The biosynthesis of these compounds is believed to start from the C20 precursor, geranylgeraniol (B1671449). mdpi.com The linear diterpenes isolated from this alga can be categorized into three main families based on their structural features and presumed biosynthetic origins. cabidigitallibrary.org
C-12 Oxidized Derivatives: These compounds, such as Elegandiol, feature an oxygen-containing functional group at the C-12 position. Their metabolic precursor is thought to be 12-(S)-hydroxygeranylgeraniol. mdpi.com
C-13 Oxidized Derivatives: This family includes Eleganolone, which has a ketone group at the C-13 position. The precursor for this group is geranylgeraniol. mdpi.comcabidigitallibrary.org
Non-C-12/C-13 Oxidized Derivatives: This group consists of congeners that are more directly derived from geranylgeraniol without oxidation at the C-12 or C-13 positions. nih.govcabidigitallibrary.org
This classification suggests that a series of enzymatic oxidations and modifications of the primary geranylgeraniol skeleton leads to the observed chemical diversity.
Identification of Biosynthetic Intermediates and Related Diterpenes (e.g., Formyleleganolone, Bibifuran)
Research on the chemical constituents of Bifurcaria bifurcata has led to the isolation and identification of numerous diterpenes that are structurally related to Eleganolone. mdpi.comresearchgate.net These compounds are considered to be part of the same metabolic grid and represent various intermediates or final products of the biosynthetic pathways. rsc.org The presence of these related metabolites supports the proposed biosynthetic relationships.
Among the identified compounds are derivatives that showcase further metabolic transformations of the Eleganolone skeleton. For instance, Formyleleganolone and the furanosesquiterpenoid Bibifuran have been isolated from B. bifurcata, indicating the existence of complex enzymatic machinery capable of extensive functionalization and cyclization of the linear diterpene chain. nih.govmdpi.comawi.de The co-isolation of these and other eleganolone-derived diterpenes provides strong circumstantial evidence for their shared biosynthetic origin from geranylgeraniol. researchgate.netrsc.org
The following table lists some of the key diterpenes involved in the proposed biosynthetic pathways in Bifurcaria bifurcata.
| Compound | Biosynthetic Family | Putative Precursor |
| Geranylgeraniol | Precursor | - |
| 12-(S)-hydroxygeranylgeraniol | Precursor for C-12 family | Geranylgeraniol |
| Eleganolone | C-13 Oxidized | Geranylgeraniol |
| Elegandiol | C-12 Oxidized | 12-(S)-hydroxygeranylgeraniol |
| Formyleleganolone | C-13 Oxidized Derivative | Eleganolone |
| Bibifuran | Sesquiterpenoid Derivative | Farnesyl Pyrophosphate |
Enzymatic Studies and Genetic Basis of Eleganolone Biosynthesis
Current scientific literature lacks specific enzymatic and genetic studies detailing the complete biosynthetic pathway of eleganolone. The biosynthesis of linear diterpenes, such as eleganolone, in the brown alga Bifurcaria bifurcata is understood on a theoretical and plausible basis rather than through direct enzymatic or genetic proof.
Researchers propose that the biosynthesis of diterpenes originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). heraldopenaccess.usheraldopenaccess.us This precursor is formed from the assembly of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the action of prenyltransferase enzymes. heraldopenaccess.usheraldopenaccess.us Following the formation of GGPP, the remarkable diversity of diterpene skeletons is generated by a class of enzymes known as diterpene synthases (DTS). heraldopenaccess.usheraldopenaccess.us
In the proposed pathway for eleganolone, it is hypothesized that GGPP undergoes a series of specific enzymatic modifications. Eleganolone is categorized as a C-13 oxidized linear diterpene, suggesting the involvement of specific hydroxylases or oxidoreductases that act on the geranylgeranyl backbone at this position. cabidigitallibrary.orgnih.govresearchgate.net While studies have successfully used enzymatic extracts from other brown algae, such as Canistrocarpus cervicornis, to produce diterpenes from GGPP in vitro, similar specific studies on Bifurcaria bifurcata detailing the enzymes responsible for eleganolone have not been published. heraldopenaccess.usheraldopenaccess.us
The genetic basis for eleganolone biosynthesis remains similarly uncharacterized. Genome and transcriptome analyses of other algae and plants have successfully identified gene clusters responsible for the biosynthesis of other terpenoids. nih.gov These clusters often contain genes encoding for terpene synthases and modifying enzymes like cytochrome P450 monooxygenases. However, no such gene clusters or specific genes responsible for the production of eleganolone have been identified and characterized in Bifurcaria bifurcata. The immense structural diversity of linear diterpenes within this alga suggests a complex and evolved enzymatic machinery, but the specific genetic and enzymatic components remain a subject for future investigation. nih.gov
Mechanistic Research on Eleganolone S Biological Activities in Preclinical Models
In Vitro Studies on Neuroprotective Mechanisms of Eleganolone
Modulation of Oxidative Stress Pathways
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to counteract their harmful effects, is a key pathological feature in various neurodegenerative diseases. nih.govrsc.orgmdpi.com Eleganolone has demonstrated a notable capacity to interfere with this process through multiple mechanisms.
In vitro studies have shown that eleganolone can directly scavenge intracellular ROS. researchgate.net This free radical scavenging ability is a critical aspect of its neuroprotective potential, as it helps to mitigate the cellular damage caused by these highly reactive molecules. researchgate.netresearchgate.net Research has indicated that the neuroprotective effects of eleganolone are linked to a reduction of oxidative stress by diminishing the production of hydrogen peroxide (H₂O₂). nih.govresearchgate.netmdpi.com
The protective effects of eleganolone have been specifically demonstrated in cellular models of oxidative stress induced by agents like tert-butyl hydroperoxide (tert-BOOH). researchgate.netresearchgate.net Tert-BOOH is an organic peroxide used to induce oxidative stress in laboratory settings. animbiosci.org
In studies using human neuroblastoma SH-SY5Y cells, pretreatment with eleganolone was found to significantly reduce the dramatic increase in ROS generation caused by tert-BOOH. researchgate.netresearchgate.net This protective effect was concentration-dependent. Furthermore, eleganolone demonstrated a significant ability to prevent cell death induced by tert-BOOH, thereby preserving cell viability. researchgate.netresearchgate.net
Table 1: Protective Effects of Eleganolone Against tert-BOOH Induced Oxidative Stress in SH-SY5Y Cells
| Eleganolone Concentration (µM) | Attenuation of ROS Production (%) | Protection Against Cell Insult (%) |
|---|---|---|
| 1 | 14 | 16 |
| 5 | 22 | 29 |
| 10 | 33 | 44 |
Data derived from studies evaluating the effect of eleganolone on tert-BOOH-induced ROS production and cell damage. researchgate.netresearchgate.net
Beyond direct ROS scavenging, eleganolone has been shown to influence the activity of endogenous antioxidant enzymes. preprints.orgmdpi.com Specifically, treatment with eleganolone has been observed to increase the activity of catalase. preprints.orgmdpi.comresearchgate.net Catalase is a crucial enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, playing a vital role in protecting cells from oxidative damage. nih.gov By enhancing catalase activity, eleganolone contributes to the cellular defense system against oxidative stress. preprints.orgresearchgate.net
Protection Against Oxidative Stress Induction (e.g., tert-BOOH)
Anti-inflammatory Cellular Pathways
Chronic inflammation is another critical factor implicated in the pathogenesis of neurodegenerative disorders. Eleganolone has been shown to exert anti-inflammatory effects by modulating key signaling pathways. nih.govmdpi.com
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. preprints.org The NF-κB pathway is a primary regulator of the inflammatory response. nih.govresearchgate.net Dysregulation of this pathway is associated with inflammatory diseases.
In vitro studies have demonstrated that eleganolone can inhibit the activation of the NF-κB pathway. nih.govresearchgate.netresearchgate.net Specifically, eleganolone has been shown to inhibit the translocation of the NF-κB factor. mdpi.com By suppressing the NF-κB pathway, eleganolone can reduce the expression of pro-inflammatory genes, thereby mitigating the inflammatory cascade. nih.govnih.govresearchgate.net This inhibition of NF-κB activation is a key mechanism underlying the anti-inflammatory and neuroprotective effects of eleganolone observed in preclinical models. nih.govresearchgate.netresearchgate.net
Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Interleukin-6, Tumor Necrosis Factor-α)
Eleganolone has demonstrated significant anti-inflammatory properties by modulating key pro-inflammatory mediators. In preclinical studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Eleganolone was shown to decrease the production of Nitric Oxide (NO). nih.gov Furthermore, its application led to a reduction in the levels of crucial pro-inflammatory cytokines, namely Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α). nih.govresearchgate.net This inhibitory action on pro-inflammatory molecules suggests a potential mechanism by which Eleganolone exerts its protective effects in inflammatory conditions. researchgate.netresearchgate.netnih.gov The regulation of these mediators is often linked to the NF-κB pathway, a key regulator of inflammatory events. researchgate.net
Table 1: Effect of Eleganolone on Pro-inflammatory Mediators
| Mediator | Cell Model | Effect of Eleganolone | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Decreased production | nih.gov |
| Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 macrophages | Decreased production | nih.govresearchgate.net |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW 264.7 macrophages | Decreased production | nih.govresearchgate.net |
Mitochondrial Homeostasis and Bioenergetics
Protection against Mitochondrial Dysfunction
Research highlights Eleganolone's role in preserving mitochondrial integrity. nih.govfrontiersin.org In cellular models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA) in SH-SY5Y cells, Eleganolone treatment has been shown to protect mitochondrial function. frontiersin.org Specifically, it helps in maintaining the mitochondrial membrane potential, which is crucial for normal mitochondrial activity. nih.govresearchgate.net A disruption in this potential is a key indicator of mitochondrial dysfunction. nih.govmdpi.com By protecting the mitochondrial membrane potential, Eleganolone helps to counteract the cellular damage induced by neurotoxins. researchgate.netnih.govnih.gov Studies have demonstrated that Eleganolone treatment leads to a significant recovery of mitochondrial function, with observed protection rates of 23.3% and 23.6% at concentrations of 0.5 and 1 µM, respectively. frontiersin.org
Maintenance of ATP Levels
A critical consequence of mitochondrial dysfunction is the depletion of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govmdpi.com Eleganolone has been found to support cellular bioenergetics by maintaining ATP levels. researchgate.net In SH-SY5Y cells subjected to 6-OHDA-induced toxicity, treatment with Eleganolone helped to preserve intracellular ATP concentrations. researchgate.netmdpi.com This effect is closely linked to its ability to protect mitochondrial function, as healthy mitochondria are the main site of ATP production through oxidative phosphorylation. nih.govmdpi.com By ensuring a steady supply of ATP, Eleganolone helps to sustain essential cellular processes that are otherwise compromised during neurotoxic insults. mdpi.com
Anti-apoptotic Mechanisms in Cellular Models
Inhibition of Caspase-3 Activity
Eleganolone exhibits significant anti-apoptotic effects by targeting key components of the programmed cell death pathway. nih.gov One of its primary mechanisms is the inhibition of Caspase-3, a critical executioner caspase in the apoptotic cascade. nih.govnih.gov In SH-SY5Y cells exposed to the neurotoxin 6-OHDA, Eleganolone treatment resulted in a substantial decrease in Caspase-3 activity. nih.govfrontiersin.orgmdpi.com Specifically, at concentrations of 0.5 and 1 µM, Eleganolone reduced Caspase-3 activity by 76% and 75%, respectively, compared to cells treated with the toxin alone. frontiersin.org This potent inhibition of Caspase-3 highlights a direct mechanism through which Eleganolone prevents the progression of apoptosis. nih.gov
Attenuation of Apoptosis Induction
Table 2: Anti-apoptotic Effects of Eleganolone in 6-OHDA-treated SH-SY5Y Cells
| Parameter | Concentration | Result | Reference |
|---|---|---|---|
| Recovery of Neurotoxicity | 0.5 µM | 18.28% | frontiersin.org |
| 1 µM | 25.53% | frontiersin.org | |
| Caspase-3 Activity Reduction | 0.5 µM | 76% | frontiersin.org |
| 1 µM | 75% | frontiersin.org | |
| Mitochondrial Function Protection | 0.5 µM | 23.3% | frontiersin.org |
| 1 µM | 23.6% | frontiersin.org |
Table of Compounds
| Compound Name |
|---|
| 6-hydroxydopamine |
| Adenosine triphosphate |
| Eleganolone |
| Interleukin-6 |
| Nitric Oxide |
Receptor Interactions (e.g., Proposed GABA_A Receptor Modulation)
While direct evidence of Eleganolone's interaction with the GABA_A receptor is still emerging, related compounds from marine algae have shown modulatory effects on this receptor. For instance, certain phlorotannins, also found in brown algae, have been demonstrated to enhance GABAergic neurotransmission by modulating the GABA_A receptor at the benzodiazepine (B76468) site. semanticscholar.org This has led to proposals that such compounds could serve as potential sedative-hypnotics. semanticscholar.org Golexanolone, another steroid antagonist that modulates the GABA_A receptor, has shown promise in animal models for improving cognitive and motor functions by reducing the potentiation of GABA_A receptors by neurosteroids like allopregnanolone. nih.gov Although not directly implicating Eleganolone, these findings with structurally or functionally related marine compounds suggest a potential area for future investigation into Eleganolone's own receptor interaction profile.
In Vitro Antiprotozoal Mechanisms of Eleganolone
Eleganolone has demonstrated notable activity against several protozoan parasites responsible for major human diseases. These in vitro studies have provided insights into its potential as an antiprotozoal agent.
Eleganolone has shown selective and potent activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov In one study, Eleganolone exhibited a half-maximal inhibitory concentration (IC50) of 7.9 µM against P. falciparum and a selectivity index (SI) of 21.6, indicating a favorable therapeutic window. nih.govnih.gov Another report confirmed this antiplasmodial activity, stating an IC50 of 2.6 μg/mL. mdpi.com This suggests that Eleganolone is a significant contributor to the antiplasmodial properties of Bifurcaria bifurcata extracts. nih.gov The activity has been observed against both chloroquine-sensitive and resistant strains of the parasite. mdpi.comresearchgate.net
The efficacy of Eleganolone against Trypanosoma brucei rhodesiense, the causative agent of East African sleeping sickness, has also been investigated. While the crude ethyl acetate (B1210297) extract of Bifurcaria bifurcata showed strong trypanocidal activity, the isolated Eleganolone was found to contribute only mildly to this effect. nih.govnih.gov Studies have reported an IC50 value of 45.0 µM (or 13.7 µg/mL) with a low selectivity index of 4.0. nih.govnih.govmdpi.com This suggests that while Eleganolone possesses some activity, other compounds within the seaweed extract are likely more potent against this particular parasite. nih.gov
Research has also explored Eleganolone's effectiveness against Leishmania donovani, the parasite that causes visceral leishmaniasis. While extracts of Bifurcaria bifurcata have shown activity against L. donovani amastigotes, the specific contribution of Eleganolone to this activity is less defined than for Plasmodium. mdpi.com One study noted that a bifurcatriol, another linear diterpene from the same alga, was active against L. donovani with an IC50 value of 18.8 μg/mL. mdpi.com While extracts containing Eleganolone have demonstrated antileishmanial effects, further studies are needed to quantify the specific activity of the isolated compound. mdpi.commdpi.com
The mechanism by which Eleganolone and related diterpenes exert their antiprotozoal effects appears to involve the induction of programmed cell death pathways in the parasites. Studies on diterpenes isolated from brown algae have shown that these compounds can trigger apoptosis-like cell death in kinetoplastids like Leishmania amazonensis and Trypanosoma cruzi. nih.govresearchgate.net This process is characterized by events such as DNA condensation, accumulation of reactive oxygen species (ROS), and changes in mitochondrial membrane potential. nih.gov In the context of Plasmodium, while the precise target is still under investigation, the selective toxicity suggests an interference with essential parasite-specific pathways.
Activity against Leishmania donovani
Research on Other Biological Activities in Non-Human Systems
Beyond its antiprotozoal properties, Eleganolone has been investigated for other biological activities, particularly neuroprotective effects in in vitro models. In a model of Parkinson's disease using human neuroblastoma SH-SY5Y cells, Eleganolone demonstrated the ability to counteract neurotoxicity induced by 6-hydroxydopamine (6-OHDA). researchgate.netmdpi.com The neuroprotective mechanisms were attributed to several actions, including the protection of mitochondria, reduction of oxidative stress and apoptosis, and inhibition of the NF-κβ pathway. researchgate.net Specifically, Eleganolone was shown to increase catalase activity, decrease ROS levels, and reduce the depolarization of the mitochondrial membrane potential. mdpi.compreprints.org It also decreased the activity of the pro-apoptotic factor caspase-3. mdpi.commdpi.com Furthermore, Eleganolone has exhibited antioxidant properties by directly scavenging intracellular ROS. researchgate.net
Interactive Data Tables
In Vitro Antiprotozoal Activity of Eleganolone
| Parasite Species | Stage | IC50 (µM) | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Plasmodium falciparum | Erythrocytic | 7.9 | 2.6 | 21.6 | nih.govnih.govmdpi.com |
| Trypanosoma brucei rhodesiense | Trypomastigote | 45.0 | 13.7 | 4.0 | nih.govnih.govmdpi.com |
| Trypanosoma cruzi | - | 58 | 17.7 | - | mdpi.comresearchgate.net |
| Leishmania donovani | Amastigote | - | - | - | mdpi.com |
Note: Data for L. donovani is for related compounds or extracts and not specifically for isolated Eleganolone.
Antifouling Mechanisms (e.g., against Balanus amphitrite cyprids)
Eleganolone has demonstrated significant antifouling properties, particularly against the settlement of cyprid larvae of the barnacle Balanus amphitrite. mdpi.comnih.gov The mechanism appears to be non-toxic, deterring larval settlement without causing mortality. researchgate.net Studies on ether extracts of Bifurcaria bifurcata, where eleganolone is a major constituent, showed high activity against B. amphitrite cyprids, with an effective concentration to inhibit 50% of settlement (EC₅₀) of 0.43 µg/mL. mdpi.com
When tested as a pure compound, eleganolone exhibited a moderate antifouling effect with an EC₅₀ value of 2.14 µg/mL against B. amphitrite cyprids. mdpi.com Crucially, its toxicity, measured as the lethal concentration to 50% of the larvae (LC₅₀), was found to be 3.48 µg/mL. mdpi.com The therapeutic ratio (LC₅₀/EC₅₀) is a key indicator of non-toxic antifouling activity; a ratio greater than one suggests that the compound inhibits settlement at concentrations lower than those that are toxic. For eleganolone, this ratio is approximately 1.63, indicating that its primary mechanism is deterrence rather than toxicity. mdpi.comresearchgate.net This characteristic makes it a compound of interest for developing environmentally safer antifouling coatings. semanticscholar.org
In addition to its effects on barnacles, eleganolone has shown anti-adhesion activity against the marine bacterial strains Policabacter sp. and Paracoccus sp. mdpi.com
| Compound | EC₅₀ (µg/mL) | LC₅₀ (µg/mL) | Therapeutic Ratio (LC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| Eleganolone | 2.14 | 3.48 | ~1.63 | mdpi.com |
| B. bifurcata ether extract | 0.43 | Not Reported | Not Reported | mdpi.com |
Antimicrobial Research (e.g., Diterpene Ketols)
Eleganolone is a prominent member of the diterpene ketol class of compounds, which have been isolated from ethereal extracts of Bifurcaria bifurcata and recognized for their antimicrobial properties. researchgate.net Research has confirmed that eleganolone is the main compound responsible for the antimicrobial activity observed in these extracts. researchgate.net
While detailed spectrum data for the pure compound is limited in the available literature, studies on extracts and derivatives provide insight into its potential. A dichloromethane (B109758) fraction from B. bifurcata, which contains eleganolone, demonstrated activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. oup.com Furthermore, a methanolic fraction was active against those same Gram-negative bacteria and the Gram-positive bacterium Staphylococcus aureus. oup.com
Derivatives of eleganolone have also been shown to possess antimicrobial activity against Gram-positive bacteria, further supporting the antimicrobial potential of this structural class. nih.gov The collective findings suggest that diterpene ketols, with eleganolone as a key example, are a promising source of new antimicrobial agents. dntb.gov.ua
Antiproliferative Activity in Specific Non-Human Cell Lines
Eleganolone has been investigated for its antiproliferative and cytoprotective effects in a variety of non-human cell lines, revealing mechanisms related to neuroprotection, anti-inflammation, and cancer cell growth inhibition.
SH-SY5Y (Human Neuroblastoma) and RAW 264.7 (Mouse Macrophage) Cell Lines:
In cellular models of Parkinson's disease using 6-hydroxydopamine (6-OHDA)-treated SH-SY5Y cells, eleganolone demonstrated significant neuroprotective effects. nih.govpageplace.de Treatment with eleganolone at concentrations between 0.1 and 1 µM was found to reverse the neurotoxicity induced by 6-OHDA by approximately 20%. nih.govpageplace.de The underlying mechanisms for this protection include the preservation of mitochondrial membrane potential, reduction of reactive oxygen species (ROS) and hydrogen peroxide production, and an increase in ATP levels. nih.govkau.edu.sa Furthermore, eleganolone treatment increased the activity of the antioxidant enzyme catalase and inhibited caspase-3 activity and the translocation of the pro-inflammatory transcription factor NF-κB. nih.govkau.edu.sa
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a model for inflammation, eleganolone showed potent anti-inflammatory activity. It effectively reduced the production of nitric oxide (NO) and the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). pageplace.denih.gov
| Cell Line | Model | Observed Effect of Eleganolone | Reference |
|---|---|---|---|
| SH-SY5Y | 6-OHDA-Induced Neurotoxicity | Reverted neurotoxicity by ~20% | nih.govpageplace.de |
| Reduced ROS and H₂O₂ production | nih.govkau.edu.sa | ||
| Protected mitochondrial membrane potential and increased ATP levels | nih.govkau.edu.sa | ||
| Increased Catalase activity | nih.govkau.edu.sa | ||
| Reduced Caspase-3 activity | nih.govkau.edu.sa | ||
| Inhibited NF-κB translocation | nih.govkau.edu.sa | ||
| RAW 264.7 Macrophages | LPS-Induced Inflammation | Decreased Nitric Oxide (NO) production | nih.gov |
| Reduced TNF-α and IL-6 levels | nih.gov |
MDA-MB-231 (Human Breast Cancer), Caco-2 (Human Colorectal Adenocarcinoma), and HepG-2 (Human Liver Cancer) Cell Lines:
Eleganolone and related linear diterpenes have been evaluated for their activity against several human cancer cell lines. Against the MDA-MB-231 breast cancer cell line, eleganolone displayed moderate cytotoxic activity with a reported IC₅₀ value of 13.0 µg/mL (42.7 µM). researchgate.netpnnl.gov Other similar diterpenes isolated alongside eleganolone also showed moderate inhibition of MDA-MB-231 cells, with IC₅₀ values ranging from 11.6 to 32.0 μg/mL. doi.org
While direct testing of pure eleganolone on Caco-2 and HepG-2 cells is not extensively documented, extracts from B. bifurcata have shown significant antiproliferative effects. Dichloromethane and methanolic fractions of the alga strongly inhibited the growth of both Caco-2 and HepG-2 cells in a concentration-dependent manner. mdpi.comoup.com The dichloromethane extract, in particular, exhibited promising IC₅₀ values of 82.31 µg/mL for Caco-2 and 95.63 µg/mL for HepG-2 cells. mdpi.com
| Cell Line | Agent Tested | Activity (IC₅₀) | Reference |
|---|---|---|---|
| MDA-MB-231 | Eleganolone | 13.0 µg/mL (42.7 µM) | researchgate.netpnnl.gov |
| Caco-2 | B. bifurcata Dichloromethane Extract | 82.31 µg/mL | mdpi.com |
| HepG-2 | B. bifurcata Dichloromethane Extract | 95.63 µg/mL | mdpi.com |
Daudi (Human Burkitt's Lymphoma), Jurkat (Human T-cell Leukemia), and K562 (Human Erythroleukemia) Cell Lines:
Research into the effects of eleganolone on leukemia and lymphoma cell lines has primarily involved the testing of extracts from its natural source, B. bifurcata. Dichloromethane:methanol (B129727) extracts demonstrated cytotoxic activity against all three cell lines. mdpi.com The extracts induced a reduction in cell viability of approximately 40% in Daudi and K562 cells and around 20% in Jurkat cells. mdpi.com These findings suggest that eleganolone, as a major component of these active extracts, may contribute to the observed antiproliferative effects, warranting further investigation with the purified compound. mdpi.commdpi.com
Structure Activity Relationship Sar Studies of Eleganolone and Its Derivatives
Design and Synthesis of Eleganolone Analogs for SAR Investigations
Investigations into the structure-activity relationships (SAR) of eleganolone have largely been propelled by the isolation of a diverse array of its natural analogs, primarily from the brown alga Bifurcaria bifurcata. researchgate.netnih.gov This seaweed is a rich source of acyclic diterpenoids, with eleganolone often being the major component. researchgate.netmdpi.com The naturally occurring derivatives of eleganolone provide a valuable library of compounds for SAR studies, with structural modifications arising from biosynthetic pathways that involve single or multiple reductions, hydroxylations, or isomerizations at various positions along the diterpene backbone. researchgate.net
The chemical analysis of B. bifurcata has led to the identification of numerous eleganolone-related compounds, which can be seen as a form of naturally guided analog design. researchgate.net For instance, sixteen new acyclic diterpenes featuring a ketone function at the C-13 position, similar to eleganolone, have been isolated. nih.gov The structural relationships and hypothetical metabolic pathways between these co-isolated diterpenes have been discussed, providing insight into potential synthetic modifications. researchgate.net
Specific examples of these natural analogs include:
Reduction Products : The selective reduction of a ketone group, such as at C-6, can lead to the formation of a corresponding allylic alcohol. nih.gov
Isomerization Products : Isomers are formed, for example, by the shifting of double bonds to be in conjugation with a carbonyl group. researchgate.net
Hydroxylation and Lactonization Products : The transformation of an analog can occur via hydroxylation at a terminal carbon (like C-20) followed by lactonization. nih.govsemanticscholar.org
Epoxidation Products : Analogs can be formed through the epoxidation of a double bond, followed by isomerization to create allylic alcohols. nih.gov
These naturally occurring structural modifications provide a foundation for understanding which parts of the eleganolone scaffold are amenable to chemical change and are critical for biological activity. Further investigation into the total synthesis of these analogs allows for more detailed SAR studies to be performed. rsc.org
Correlation of Structural Features with Biological Activities (e.g., Neuroprotection, Antiprotozoal Activity)
SAR studies have begun to correlate specific structural features of eleganolone and its derivatives with their observed biological effects, particularly in the areas of neuroprotection and antiprotozoal activity.
Neuroprotective Activity: Eleganolone has demonstrated significant potential as a neuroprotective agent. nih.gov In an in vitro model of Parkinson's disease using SH-SY5Y human cells, eleganolone at concentrations of 0.1–1 µM was found to reverse neurotoxicity induced by 6-hydroxydopamine (6-OHDA) by approximately 20%. nih.govresearchgate.net The mechanism behind this neuroprotection is multifaceted, involving the protection of mitochondria, a reduction in oxidative stress and apoptosis, and the inhibition of the NF-kB inflammatory pathway. nih.govresearchgate.net Specifically, eleganolone was shown to increase the activity of the antioxidant enzyme catalase while reducing the generation of reactive oxygen species (ROS) and preventing the depolarization of the mitochondrial membrane potential. researchgate.net Dichloromethane (B109758) extracts of B. bifurcata, which contain eleganolone, eleganonal, and fucosterol, have also shown neuroprotective effects, suggesting a potential synergistic action. researchgate.net
Antiprotozoal Activity: Eleganolone and extracts containing it have been evaluated against several protozoan parasites. Bio-guided fractionation of an ethyl acetate (B1210297) extract from B. bifurcata identified eleganolone as a key active component. The compound displayed selective activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria, with a half-maximal inhibitory concentration (IC₅₀) of 7.9 µM and a selectivity index (SI) of 21.6. Its activity against Trypanosoma brucei, the causative agent of sleeping sickness, was more moderate, with an IC₅₀ of 45.0 µM and an SI of 4.0. The antiprotozoal activity of eleganolone was also assessed against Leishmania donovani. mdpi.com
The broader cytotoxic activities of various eleganolone derivatives have also been explored. Studies on a range of related linear diterpenes indicate that the configuration of double bonds and the positions and oxidation states of hydroxyl groups play key roles in their cytotoxic effects against various cancer cell lines. nih.gov
| Compound | Biological Activity | Target | IC₅₀ Value | Selectivity Index (SI) | Source |
|---|---|---|---|---|---|
| Eleganolone | Neuroprotection | SH-SY5Y cells (6-OHDA induced) | Effective at 0.1–1 µM (reverted toxicity by ~20%) | N/A | nih.govresearchgate.net |
| Eleganolone | Antiprotozoal | Plasmodium falciparum | 7.9 µM | 21.6 | |
| Eleganolone | Antiprotozoal | Trypanosoma brucei | 45.0 µM | 4.0 | |
| B. bifurcata Ethyl Acetate Extract | Antiprotozoal | Trypanosoma brucei | 0.53 µg/mL | 11.6 | |
| Bromoditerpene Stereoisomers (for comparison) | Cytotoxicity | Various Cancer Cell Lines | 15.35 - 53.34 µM | N/A | nih.gov |
Impact of Stereochemistry on Biological Efficacy
Stereochemistry is a fundamental aspect of molecular pharmacology, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. numberanalytics.comijpsjournal.com The majority of natural products are chiral and are typically biosynthesized in an enantiomerically pure form. nih.gov This chirality is crucial because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers of a drug. solubilityofthings.comnih.gov These differences can affect not only the potency and efficacy of a compound but also its metabolic profile and potential for toxicity. nih.gov
In the context of eleganolone and its derivatives, understanding the impact of stereochemistry is vital for developing potent and selective therapeutic agents. The isolation of eleganolone-type stereoisomers, such as those featuring a dihydroxy-γ-butyrolactone system, has been reported, highlighting the natural occurrence of stereochemical diversity within this compound family. semanticscholar.org However, specific comparative studies on the biological efficacy of eleganolone enantiomers or diastereomers are not yet extensively detailed in the available literature.
The importance of stereochemistry can be illustrated by studies on other marine diterpenes. For example, the evaluation of bromoditerpene stereoisomers, specifically 12S-hydroxy-bromosphaerol and 12R-hydroxy-bromosphaerol, revealed differences in their cytotoxic effects against malignant cell lines. nih.gov Similarly, research on the nature-inspired compound 3-Br-acivicin demonstrated that only the (5S, αS) isomers possessed significant antiplasmodial activity, suggesting that stereochemistry was critical for uptake by the parasite. nih.gov
For eleganolone, even if a chiral center is located in a part of the molecule that does not directly interact with the primary biological target, its stereoisomers could still exhibit different pharmacokinetic profiles due to differential interactions with metabolic enzymes or transport proteins. nih.gov Therefore, future SAR studies must involve the stereoselective synthesis and comparative biological evaluation of eleganolone's stereoisomers to fully elucidate its therapeutic potential and mechanism of action.
Analytical and Research Methodologies for Eleganolone
Extraction and Purification Techniques for Research Applications
The initial step in studying Eleganolone involves its extraction from the source material, followed by purification to isolate the compound for detailed analysis.
Solvent Extraction Methodologies
Various organic solvents are employed to extract Eleganolone from its natural matrix, with the choice of solvent influencing the extraction efficiency and the profile of co-extracted compounds.
Acetone (B3395972): Freeze-dried samples of B. bifurcata have been extracted with acetone to isolate and characterize compounds, with Eleganolone being identified as a major constituent. researchgate.net This method is effective for obtaining a crude extract containing a mixture of compounds. researchgate.netcsic.es
Ethyl Acetate (B1210297): Extraction with ethyl acetate at room temperature has been successfully used to obtain a crude extract from the freeze-dried and ground thallus of B. bifurcata. nih.gov This solvent is particularly useful for targeting moderately polar compounds like Eleganolone.
Methanol (B129727): Methanol has been used in extraction protocols, often in combination with other solvents or as part of a fractionation process, to isolate various diterpenes, including Eleganolone. researchgate.net
Dichloromethane (B109758) (DCM): Dichloromethane has been utilized for both conventional Soxhlet extraction and in obtaining extracts for further chromatographic separation. mdpi.commdpi.com A Soxhlet extraction using DCM for 9 hours has been reported as an effective method for extracting linear diterpenes from B. bifurcata. mdpi.com
A comparative table of solvent extraction methodologies is provided below:
| Solvent | Source Material | Extraction Method | Key Findings | Reference |
|---|---|---|---|---|
| Acetone | Freeze-dried Bifurcaria bifurcata | Not specified | Eleganolone was a major compound isolated. | researchgate.net |
| Ethyl Acetate | Freeze-dried and ground Bifurcaria bifurcata | Room temperature extraction | Yielded a crude extract that, after fractionation, led to the isolation of Eleganolone. | nih.gov |
| Methanol | Bifurcaria bifurcata | Not specified | Used to obtain extracts containing Eleganolone among other diterpenes. | researchgate.net |
| Dichloromethane (DCM) | Bifurcaria bifurcata | Soxhlet extraction (9 hours) | Effective for extracting linear diterpenes. | mdpi.com |
Chromatographic Purification
Following solvent extraction, various chromatographic techniques are essential for the purification of Eleganolone from the complex mixture of the crude extract.
Preparative Chromatography: This technique is a cornerstone for isolating Eleganolone in quantities sufficient for structural elucidation and bioactivity studies. researchgate.netnih.govresearchgate.net
Thin-Layer Chromatography (TLC): TLC is utilized for monitoring the progress of purification and for preparative purposes to separate compounds like Eleganolone and its analogue, eleganonal. researchgate.netmdpi.com
Column Chromatography (CC): Column chromatography, often using silica (B1680970) gel, is a fundamental step in the fractionation of crude extracts. nih.govresearchgate.net Successive flash and column chromatographies with a cyclohexane-ethyl acetate mixture of increasing polarity have been employed to separate fractions, with one of the main fractions yielding Eleganolone after further purification. nih.gov
Solid Phase Extraction (SPE): SPE is used in advanced hyphenated techniques for the targeted isolation of compounds. mdpi.com It can be coupled with HPLC and NMR for efficient purification and identification. mdpi.comsci-hub.se
The following table summarizes the chromatographic purification techniques used for Eleganolone:
| Technique | Stationary Phase/Details | Mobile Phase/Eluent | Purpose | Reference |
|---|---|---|---|---|
| Preparative Chromatography | Not specified | Not specified | Isolation of pure Eleganolone. | researchgate.netnih.govresearchgate.net |
| Thin-Layer Chromatography (TLC) | Not specified | Not specified | Monitoring purification and preparative separation. | researchgate.netmdpi.com |
| Column Chromatography (CC) | Silica gel (230–400 mesh) | Cyclohexane-ethyl acetate mixture (increasing polarity) | Fractionation of crude extract to yield Eleganolone. | nih.govresearchgate.net |
| Solid Phase Extraction (SPE) | HySphere Resin GP cartridges | d4-methanol for elution to NMR | Used in HPLC-SPE-NMR for targeted isolation. | mdpi.comsci-hub.se |
Quantitative and Qualitative Analysis in Research Matrices
Once purified, or within a complex mixture, Eleganolone is identified and quantified using a range of sophisticated analytical instruments.
High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors
HPLC is a versatile and widely used technique for the analysis of Eleganolone. When coupled with detectors like a Diode Array Detector (DAD), it allows for both quantification and preliminary identification based on the UV-Vis spectrum. nih.gov For more comprehensive characterization, HPLC is often used in tandem with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com A combination of HPLC with DAD, MS, and SPE-NMR (HPLC-DAD-MS-SPE-NMR) has been utilized for the reliable structural identification of Eleganolone. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like Eleganolone. It has been used for the semi-quantitative analysis of diterpenes in extracts of B. bifurcata. rsc.org Prior to analysis, samples are typically dissolved in a solvent like dichloromethane. rsc.org The identification of compounds is achieved by comparing their mass spectra and retention times with those of known standards and library data. rsc.org
A summary of the chromatographic analysis methods is presented below:
| Technique | Detector | Key Application for Eleganolone | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD) | Quantification and preliminary identification. | nih.gov |
| HPLC-DAD-MS-SPE-NMR | DAD, MS, NMR | Reliable structural identification. | mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Semi-quantitative analysis and identification. | rsc.org |
Advanced NMR-based Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of Eleganolone. researchgate.netnih.govnih.govresearchgate.net
Computer-Aided ¹³C NMR Profiling: Comparison of ¹³C NMR chemical shifts with predicted values and known compounds is a key step in the structural confirmation of Eleganolone and its derivatives. researchgate.net
Pharmacophoric Deconvolution: A novel strategy called "pharmacophoric deconvolution" has been developed to accelerate the discovery of bioactive compounds. mdpi.com This method combines 2D-NMR analysis with HPLC-DAD-MS-SPE-NMR. mdpi.com By comparing the NMR spectra of active and inactive fractions, a "pharmacophoric fingerprint" of the active molecule can be generated, leading to the targeted identification of compounds like Eleganolone. This approach has been shown to be significantly faster and require less starting material than traditional bio-guided fractionation methods. mdpi.com
The structural identification of Eleganolone is confirmed through a combination of 1D (¹H) and 2D (¹³C, DEPT) NMR experiments, along with high-resolution mass spectrometry (HRMS). nih.govmdpi.com
Development of Assays for Investigating Biological Effects of Eleganolone
The biological activities of Eleganolone, a diterpene primarily isolated from the brown seaweed Bifurcaria bifurcata, have been the subject of various scientific investigations. Researchers have employed a range of analytical and research methodologies to elucidate its potential therapeutic effects. These methodologies include cell-based assays to study neuroprotection, in vitro assays to determine antioxidant capacity, and growth inhibition assays to assess antiparasitic activity.
Cell-Based Assays for Neuroprotection (e.g., SH-SY5Y 6-OHDA Model, MTT, LDH)
To investigate the neuroprotective potential of Eleganolone, researchers have utilized in vitro models that mimic the cellular damage observed in neurodegenerative conditions like Parkinson's disease. researchgate.netnih.govipleiria.ptnih.gov A common and well-established model involves using the human neuroblastoma cell line, SH-SY5Y, and inducing neurotoxicity with the neurotoxin 6-hydroxydopamine (6-OHDA). researchgate.netnih.govnih.govmdpi.com 6-OHDA is selectively taken up by dopaminergic neurons and generates reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death, thereby replicating key pathological features of Parkinson's disease in a laboratory setting. researchgate.netmdpi.com
The neuroprotective effects of Eleganolone are quantified using various cell viability and cytotoxicity assays. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. researchgate.netresearchgate.net In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells. Studies have shown that while the neurotoxin 6-OHDA significantly reduces cell viability, pretreatment with Eleganolone can counteract this effect. researchgate.netnih.govresearchgate.net For instance, treatment with Eleganolone at concentrations between 0.1 and 1 µM for 24 hours was found to reverse the neurotoxicity induced by 6-OHDA by approximately 20%. researchgate.netnih.gov
Another common method is the lactate (B86563) dehydrogenase (LDH) leakage assay. researchgate.net LDH is a stable enzyme present in the cytoplasm that is released into the surrounding culture medium when the cell membrane is damaged. Measuring the amount of LDH in the medium serves as an index of cytotoxicity or cell death. researchgate.net Research on Eleganolone has shown that at concentrations up to 10 μM, the compound itself does not evoke changes in cell viability as measured by both MTT and LDH assays, indicating it is not cytotoxic at these concentrations. researchgate.net
Further mechanistic studies have explored how Eleganolone confers neuroprotection. These investigations have revealed that its effects are mediated through several pathways, including the protection of mitochondria, reduction of oxidative stress and apoptosis (programmed cell death), and inhibition of the NF-kB signaling pathway, which is involved in inflammation. researchgate.netnih.govnih.gov By assessing markers like caspase-3 activity (a key enzyme in apoptosis), ROS production, and mitochondrial membrane potential, researchers have determined that Eleganolone helps maintain cellular homeostasis in the presence of neurotoxins. researchgate.netmdpi.comnih.gov
Table 1: Neuroprotective Effects of Eleganolone in a 6-OHDA-Induced Parkinson's Disease Model
| Cell Line | Neurotoxin | Assay | Key Finding | Reference |
|---|---|---|---|---|
| SH-SY5Y Human Neuroblastoma | 6-hydroxydopamine (6-OHDA) | MTT Assay | Eleganolone (0.1-1 µM) reverted 6-OHDA-induced neurotoxicity by about 20%. | researchgate.netnih.gov |
| SH-SY5Y Human Neuroblastoma | 6-OHDA | Mechanistic Studies (e.g., Caspase-3, ROS, Mitochondrial Membrane Potential) | Neuroprotection is mediated by mitochondrial protection, reduction of oxidative stress and apoptosis, and inhibition of the NF-kB pathway. | researchgate.netnih.govnih.gov |
| SH-SY5Y Human Neuroblastoma | None | MTT and LDH Assays | Eleganolone (up to 10 µM) showed no inherent cytotoxicity. | researchgate.net |
In Vitro Antioxidant Assays (e.g., DPPH, ORAC, FRAP)
The antioxidant capacity of Eleganolone has been systematically evaluated through several standard in vitro chemical assays. mdpi.comresearchgate.net These assays measure the ability of a compound to neutralize free radicals or to reduce oxidized species, which are key processes in combating oxidative stress.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to determine the free radical-scavenging ability of a compound. mdpi.comrsc.orgnih.gov DPPH is a stable free radical that shows a characteristic deep purple color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule. The degree of color change is proportional to the antioxidant's scavenging activity. Studies on Eleganolone have shown that it does not demonstrate a significant ability to reduce the DPPH radical, with an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) greater than 100. mdpi.comresearchgate.net
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant's capacity to quench these radicals is quantified by measuring the decay of the fluorescent signal over time. A higher ORAC value indicates a stronger antioxidant activity. Eleganolone has demonstrated notable antioxidant potential in this assay. mdpi.comresearchgate.net
The Ferric Reducing Antioxidant Power (FRAP) assay evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is measured by a color change that can be quantified spectrophotometrically. This assay provides a direct measure of the total antioxidant power of a compound. Eleganolone has also shown significant activity in the FRAP assay, suggesting its potential to act as a reducing agent. mdpi.comresearchgate.net
Table 2: In Vitro Antioxidant Activity of Eleganolone
| Assay | Result for Eleganolone | Reference |
|---|---|---|
| DPPH Radical Scavenging Activity (IC₅₀) | >100 | mdpi.comresearchgate.net |
| Oxygen Radical Absorbance Capacity (ORAC) (µmol of Trolox/g) | 1663.83 ± 25.35 | researchgate.net |
| Ferric Reducing Antioxidant Power (FRAP) (µM FeSO₄/g) | 8341.18 ± 177.72 | researchgate.net |
Parasite Growth Inhibition Assays (e.g., against P. falciparum, T. brucei, L. donovani)
Eleganolone has been investigated for its potential to inhibit the growth of several human pathogenic protozoan parasites. The development of assays to test its efficacy is a crucial step in the search for new antiparasitic agents. These assays typically involve incubating the parasites in vitro with varying concentrations of the test compound and measuring the inhibition of parasite growth over time.
Initial screenings of organic extracts from various French seaweed species revealed that the ethyl acetate extract of Bifurcaria bifurcata possessed strong activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness, and had previously shown activity against Plasmodium falciparum (the deadliest species of malaria parasite) and Leishmania donovani (the causative agent of visceral leishmaniasis). nih.govmdpi.com
Bio-guided fractionation of the active B. bifurcata extract led to the isolation of Eleganolone as a major component. nih.govnih.gov Subsequent testing of the purified compound in parasite growth inhibition assays revealed its specific antiparasitic profile. The activity is typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of parasite growth. scielo.br To assess whether the compound is selectively toxic to the parasite, its cytotoxicity is also tested against a mammalian cell line (such as rat skeletal myoblast L6 cells), and a selectivity index (SI) is calculated (SI = IC₅₀ on mammalian cells / IC₅₀ on parasite). A higher SI value indicates greater selectivity for the parasite. nih.govnih.gov
Research has shown that Eleganolone exhibits selective activity against Plasmodium falciparum, with a good selectivity index. nih.govnih.gov Its activity against Trypanosoma brucei rhodesiense was found to be more moderate. nih.govnih.govmdpi.com
Table 3: Antiparasitic Activity of Eleganolone
| Parasite | Disease | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Plasmodium falciparum | Malaria | 7.9 | 21.6 | nih.govnih.gov |
| Trypanosoma brucei rhodesiense | Sleeping Sickness | 45.0 | 4.0 | nih.govnih.gov |
Future Directions and Research Perspectives on Eleganolone
Exploration of Novel Eleganolone Analogs for Enhanced Research Utility
The synthesis of Eleganolone and its analogs is a burgeoning field of research, aimed at creating new molecules with potentially enhanced or more specific biological activities, which can serve as powerful tools for scientific inquiry. The total synthesis of Eleganolone, along with related compounds such as Eleganolone acetate (B1210297), Elegandiol, Eleganonal, and Epoxyeleganolone, has been successfully accomplished, providing a foundation for the creation of novel derivatives. nih.gov
The development of such analogs allows for structure-activity relationship (SAR) studies, which are crucial for identifying the specific parts of the molecule responsible for its biological effects. For example, two synthetic derivatives of Eleganolone have demonstrated antimicrobial activity against Gram-positive bacteria, suggesting that modification of the Eleganolone scaffold can lead to compounds with specific therapeutic potential. mdpi.com By systematically altering the functional groups on the Eleganolone backbone, researchers can design probes to better understand its mechanism of action or develop molecules with improved potency and selectivity for specific biological targets. These synthetic analogs are invaluable for probing complex biological systems and validating potential drug targets.
Table 1: Known Eleganolone Derivatives and Their Reported Activities
| Compound Name | Reported Biological Activity | Reference(s) |
| Eleganolone | Neuroprotective, anti-inflammatory, antiprotozoal, antioxidant | researchgate.netnih.govfrontiersin.orgmdpi.com |
| Eleganolone acetate | Synthesis reported | nih.gov |
| Elegandiol | Synthesis reported | nih.gov |
| Eleganonal | Antioxidant, neuroprotective potential | nih.govmdpi.com |
| Epoxyeleganolone | Synthesis reported | nih.gov |
| (10E,14E)-16-hydroxy-2,10,14-trimethyl-6-methylenehexadeca-2,10,14-triene-4,7-dione | Antimicrobial (against Bacillus sp.) | mdpi.com |
| (6E,14E)-16-hydroxy-2,6,14-trimethyl-10-methylenehexadeca-2,6,14-triene-4,11-dione | Antimicrobial (against Bacillus sp.) | mdpi.com |
Investigation of Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of linear diterpenes like Eleganolone in the brown alga Bifurcaria bifurcata is an area ripe for discovery. It is hypothesized that these compounds originate from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.gov These precursors are assembled into the C20 molecule geranylgeranyl diphosphate (GGPP), the universal precursor for all diterpenoids. heraldopenaccess.usheraldopenaccess.usresearchgate.net
It is proposed that all C-13 oxidized linear diterpenes found in B. bifurcata, a group to which Eleganolone belongs, are derived from a common biosynthetic origin. researchgate.netcabidigitallibrary.orgresearchgate.net The transformation of the linear precursor GGPP into the diverse array of diterpenes involves key enzymes, primarily terpene synthases (TPS) and cytochrome P450 monooxygenases (CYP450s). heraldopenaccess.usrsc.orgbeilstein-journals.org TPS enzymes are responsible for the initial cyclization or arrangement of the carbon skeleton, while CYP450s introduce functional groups, such as hydroxyls or ketones, which greatly expand the structural diversity. rsc.orgbeilstein-journals.org
While this general pathway is understood, the specific enzymes that catalyze the formation of Eleganolone in B. bifurcata have yet to be identified and characterized. Future research will likely focus on genome and transcriptome sequencing of B. bifurcata to identify candidate genes for these terpene synthases and CYP450s. Heterologous expression and characterization of these enzymes will be essential to confirm their roles in the Eleganolone biosynthetic pathway. heraldopenaccess.us Uncovering these currently unknown enzymes will not only illuminate the natural production of this important molecule but could also enable its biotechnological production through metabolic engineering.
Table 2: Proposed Biosynthetic Steps for Eleganolone
| Biosynthetic Step | Precursor | Product | General Enzyme Class | Status |
| C5 Unit Synthesis | Acetyl-CoA or Pyruvate/GAP | IPP & DMAPP | Various | Known Pathways (MVA/MEP) |
| C20 Precursor Formation | IPP & DMAPP | Geranylgeranyl diphosphate (GGPP) | Prenyltransferase (GGPP Synthase) | Known general class |
| Acyclic Diterpene Formation & Oxidation | Geranylgeranyl diphosphate (GGPP) | Eleganolone | Terpene Synthase (TPS), Cytochrome P450 Monooxygenase (CYP450) | Specific enzymes in B. bifurcata are undiscovered |
Advanced Computational Modeling for Target Identification and Mechanism Elucidation
Advanced computational techniques are becoming indispensable tools in natural product research, offering a way to predict biological targets and elucidate mechanisms of action before undertaking extensive laboratory work. While techniques such as Density Functional Theory (DFT) have been successfully used to confirm the structure and stereochemistry of Eleganolone-related diterpenes, the application of more advanced modeling for target identification is a key future direction. geomar.de
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods that can be applied to Eleganolone. nih.govnih.gov Molecular docking allows for the virtual screening of Eleganolone against libraries of thousands of protein structures to predict potential binding partners. nih.gov This can rapidly generate hypotheses about which cellular pathways Eleganolone might affect. Following docking, MD simulations can be used to model the dynamic interactions between Eleganolone and a predicted protein target over time, providing insights into the stability of the binding and the specific amino acid interactions that are critical for its activity. nih.govnih.gov For instance, similar approaches have been used to identify potential targets for other terpenoids in pathogens like Trypanosoma cruzi and to understand how natural products bind to their targets in human cells. nih.govnih.gov Applying these in silico methods to Eleganolone could identify its direct molecular targets, helping to explain its observed neuroprotective and anti-inflammatory effects and potentially revealing new therapeutic applications.
Potential as a Research Tool for Cellular and Molecular Biology Studies (e.g., Pathway Probes, Chemical Biology Applications)
Eleganolone's specific biological activities make it a valuable research tool for dissecting complex cellular processes. Its demonstrated neuroprotective effects are mediated through multiple mechanisms, positioning it as a useful chemical probe for studying neurodegeneration. researchgate.netnih.gov
Research has shown that Eleganolone can protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common in vitro model for Parkinson's disease. researchgate.netnih.govfrontiersin.orgnih.gov Its mechanism of action involves the protection of mitochondria, the reduction of oxidative stress by decreasing the production of hydrogen peroxide (H2O2), and the inhibition of apoptosis by reducing the activity of Caspase-3. frontiersin.orgmdpi.com
Crucially, these effects have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govmdpi.com NF-κB is a master regulator of inflammation, apoptosis, and cellular stress responses. By inhibiting this pathway, Eleganolone can be used by researchers as a specific chemical tool to probe the role of NF-κB in various disease models. For example, it can help to elucidate the downstream consequences of NF-κB inhibition in the context of oxidative stress-induced cell death or inflammatory responses, making it a powerful asset for chemical biology and molecular pharmacology studies. nih.govmdpi.commdpi.com
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Eleganolone in complex biological matrices?
- Methodological Answer : Use hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) for precise identification. For quantification, pair these with NMR (Nuclear Magnetic Resonance) to confirm structural integrity. Calibration curves using purified Eleganolone standards are essential, and spike-and-recovery experiments should validate extraction efficiency in biological samples (e.g., plasma or tissue homogenates) .
Q. How does Eleganolone’s antioxidant activity compare to established antioxidants like BHT in standardized assays?
- Methodological Answer : Employ the ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Antioxidant Power) assays to quantify radical-neutralizing capacity. For example, Eleganolone demonstrated an ORAC value of 1,663.83 ± 25.35 μM TE/g and FRAP of 8,341.18 ± 177.72 μM Fe²⁺/g, outperforming BHT in ORAC but showing comparable FRAP activity to Eleganonal (a structural analog) . Use dose-response curves and IC₅₀ calculations to contextualize efficacy.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in Eleganolone’s reported neuroprotective mechanisms across in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from differences in bioavailability or model systems. Design parallel experiments using the same batch of Eleganolone in both in vitro (e.g., SH-SY5Y neuronal cells) and in vivo (e.g., rodent Parkinson’s models) setups. Control variables such as oxidative stress inducers (e.g., rotenone) and measure biomarkers like glutathione levels and caspase-3 activity. Cross-validate findings with transcriptomic profiling (RNA-seq) to identify conserved pathways .
Q. How can researchers optimize experimental designs to account for Eleganolone’s solubility limitations in pharmacological studies?
- Methodological Answer : Solubility challenges in aqueous media require formulation strategies. Use co-solvents (e.g., DMSO at <0.1% v/v) or lipid-based carriers (e.g., liposomes) to enhance dissolution. Pre-screen solubility via shake-flask method with HPLC quantification. For in vivo studies, employ pharmacokinetic profiling to assess bioavailability and adjust dosing regimens accordingly .
Q. What statistical approaches are critical for interpreting Eleganolone’s dose-dependent effects in antioxidant assays?
- Methodological Answer : Apply nonlinear regression models to dose-response data (e.g., log[inhibitor] vs. normalized response in GraphPad Prism). Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare means across concentrations. For assays like DPPH, where Eleganolone’s IC₅₀ exceeds 100 μM (indicating lower potency), combine results with FRAP/ORAC data to build a composite antioxidant profile .
Q. How should researchers address variability in Eleganolone’s stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing Eleganolone to varied temperatures (4°C, 25°C, 40°C), humidity levels, and light conditions. Monitor degradation via LC-MS over 1–6 months. Use Arrhenius equation modeling to predict shelf life. For lab use, recommend storage at -20°C in inert atmospheres (argon) with desiccants .
Data Analysis and Presentation Guidelines
Q. How can researchers investigate Eleganolone’s synergistic effects with other antioxidants (e.g., Eleganonal) without confounding results?
- Methodological Answer : Use isobolographic analysis to quantify synergy. Fix Eleganolone:Eleganonal ratios (e.g., 1:1, 1:2) and measure combined IC₅₀ in DPPH/ORAC assays. Calculate the Combination Index (CI) via CompuSyn software, where CI < 1 indicates synergy. Validate with mechanistic studies (e.g., ROS scavenging kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
